molecular formula C15H12I3NO4 B13450213 3,3',5-Triiodo-L-thyronine-13C6

3,3',5-Triiodo-L-thyronine-13C6

Cat. No.: B13450213
M. Wt: 656.93 g/mol
InChI Key: AUYYCJSJGJYCDS-DGAVPSMWSA-N
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Description

3,3’,5-Triiodo-L-thyronine-13C6 is a stable isotope-labeled compound of 3,3’,5-Triiodo-L-thyronine, commonly known as T3. This compound is a thyroid hormone that plays a crucial role in regulating various physiological processes, including metabolism, growth, and development. The stable isotope labeling with carbon-13 (13C6) allows for precise tracking and analysis in scientific research, making it a valuable tool in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5-Triiodo-L-thyronine-13C6 involves the iodination of L-tyrosine followed by coupling with a labeled phenol derivative. The reaction typically requires the use of iodine and an oxidizing agent under controlled conditions to ensure selective iodination at the desired positions .

Industrial Production Methods

Industrial production of 3,3’,5-Triiodo-L-thyronine-13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product. The compound is often produced in specialized facilities equipped to handle radioactive or stable isotopes .

Chemical Reactions Analysis

Types of Reactions

3,3’,5-Triiodo-L-thyronine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various iodinated and deiodinated derivatives of 3,3’,5-Triiodo-L-thyronine-13C6, which can be used for further research and analysis .

Scientific Research Applications

3,3’,5-Triiodo-L-thyronine-13C6 has a wide range of applications in scientific research, including:

Mechanism of Action

3,3’,5-Triiodo-L-thyronine-13C6 exerts its effects by binding to thyroid hormone receptors in the nucleus of target cells. This binding activates the transcription of specific genes involved in various physiological processes, such as metabolism, growth, and development. The compound also interacts with nonhistone proteins in the chromatin, initiating thyroid hormone activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,5-Triiodo-L-thyronine-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it a valuable tool for researchers studying thyroid hormone metabolism and related physiological processes .

Properties

Molecular Formula

C15H12I3NO4

Molecular Weight

656.93 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1+1,2+1,6+1,8+1,9+1,13+1

InChI Key

AUYYCJSJGJYCDS-DGAVPSMWSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)O[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)I)I)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Origin of Product

United States

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